3-(3,4,5-Trifluorophenyl)-1,2-benzisoxazol-6-yl 3,4,5-trimethoxybenzoate
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Overview
Description
3-(3,4,5-Trifluorophenyl)-1,2-benzisoxazol-6-yl 3,4,5-trimethoxybenzoate is a synthetic organic compound that belongs to the class of benzisoxazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4,5-Trifluorophenyl)-1,2-benzisoxazol-6-yl 3,4,5-trimethoxybenzoate typically involves the following steps:
Formation of the Benzisoxazole Core: This can be achieved through the cyclization of an appropriate precursor, such as an o-nitrobenzyl derivative, under acidic or basic conditions.
Introduction of the Trifluorophenyl Group: This step may involve a nucleophilic aromatic substitution reaction where a trifluorophenyl group is introduced to the benzisoxazole core.
Esterification: The final step involves the esterification of the benzisoxazole derivative with 3,4,5-trimethoxybenzoic acid under acidic conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions may target the benzisoxazole ring or the trifluorophenyl group, potentially leading to the formation of amines or other reduced products.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the trifluorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Reagents such as halogens (e.g., Br2) or nucleophiles (e.g., NaOH) under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines.
Scientific Research Applications
Chemistry
In chemistry, 3-(3,4,5-Trifluorophenyl)-1,2-benzisoxazol-6-yl 3,4,5-trimethoxybenzoate is studied for its potential as a building block in the synthesis of more complex molecules.
Biology
In biological research, this compound may be investigated for its interactions with biological macromolecules, such as proteins or nucleic acids.
Medicine
In medicinal chemistry, the compound is of interest for its potential therapeutic properties, such as anti-inflammatory, anti-cancer, or antimicrobial activities.
Industry
In industry, the compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 3-(3,4,5-Trifluorophenyl)-1,2-benzisoxazol-6-yl 3,4,5-trimethoxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluorophenyl group may enhance the compound’s binding affinity to these targets, while the benzisoxazole core may contribute to its overall biological activity.
Comparison with Similar Compounds
Similar Compounds
- 3-(3,4-Difluorophenyl)-1,2-benzisoxazol-6-yl 3,4,5-trimethoxybenzoate
- 3-(3,4,5-Trifluorophenyl)-1,2-benzisoxazol-6-yl 3,4-dimethoxybenzoate
Uniqueness
The presence of the trifluorophenyl group in 3-(3,4,5-Trifluorophenyl)-1,2-benzisoxazol-6-yl 3,4,5-trimethoxybenzoate may confer unique properties, such as increased lipophilicity and enhanced biological activity, compared to similar compounds with fewer fluorine atoms or different substituents.
Properties
Molecular Formula |
C23H16F3NO6 |
---|---|
Molecular Weight |
459.4 g/mol |
IUPAC Name |
[3-(3,4,5-trifluorophenyl)-1,2-benzoxazol-6-yl] 3,4,5-trimethoxybenzoate |
InChI |
InChI=1S/C23H16F3NO6/c1-29-18-8-12(9-19(30-2)22(18)31-3)23(28)32-13-4-5-14-17(10-13)33-27-21(14)11-6-15(24)20(26)16(25)7-11/h4-10H,1-3H3 |
InChI Key |
SYSZNBBKWLXRDQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)OC2=CC3=C(C=C2)C(=NO3)C4=CC(=C(C(=C4)F)F)F |
Origin of Product |
United States |
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